molecular formula C15H15ClFNO2S2 B3018574 3-chloro-N-cyclopropyl-4-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1396793-65-9

3-chloro-N-cyclopropyl-4-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B3018574
CAS No.: 1396793-65-9
M. Wt: 359.86
InChI Key: UCMZTJCDMALVDU-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclopropyl-4-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a chloro substituent at position 3, a fluoro substituent at position 4, and two nitrogen-bound groups: a cyclopropyl ring and a 2-(thiophen-2-yl)ethyl chain. The sulfonamide core is a well-established pharmacophore, while the thiophene and cyclopropyl groups may modulate lipophilicity, metabolic stability, and target-binding affinity .

Properties

IUPAC Name

3-chloro-N-cyclopropyl-4-fluoro-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2S2/c16-14-10-13(5-6-15(14)17)22(19,20)18(11-3-4-11)8-7-12-2-1-9-21-12/h1-2,5-6,9-11H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMZTJCDMALVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclopropyl-4-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactionsThe thiophene moiety can be introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. The choice of solvents and reagents would also be optimized to ensure environmental and economic sustainability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclopropyl-4-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms (chloro and fluoro) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-chloro-N-cyclopropyl-4-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclopropyl-4-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s unique features are compared below with sulfonamide derivatives and thiophene-containing analogs (Table 1):

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name / ID Key Substituents Biological Activity (IC₅₀) Reference
3-Chloro-N-cyclopropyl-4-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide Cl (C3), F (C4), cyclopropyl, 2-(thiophen-2-yl)ethyl Not reported N/A
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Thiophen-2-yl propenylamino, thiazolyl 10.25 µM (antiproliferative)
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (28) Thiophen-2-yl propenylamino, pyrimidinyl 9.55 µM (antiproliferative)
Rotigotine Hydrochloride (USP) Thiophen-2-yl ethylamine, tetrahydronaphthalenol Dopamine agonist (neurological use)
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Fluoro-phenyl, pyrimidinyl, isopropyl Not reported
Key Observations:

However, unlike Rotigotine, the sulfonamide core may shift its mechanism toward enzyme inhibition.

Cyclopropyl vs. Linear Chains : The cyclopropyl group introduces ring strain, which may reduce metabolic oxidation compared to linear alkyl chains in analogs like N-methyl-methanesulfonamide derivatives .

Biological Activity

3-chloro-N-cyclopropyl-4-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a chloro group, a cyclopropyl ring, a fluoro substituent, and a thiophene moiety, which may contribute to its biological activity. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₃ClFNO₂S₂, with a molecular weight of approximately 345.8 g/mol. The presence of various functional groups allows for diverse interactions with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within biological systems. The sulfonamide group is known to exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, while the thiophene moiety may enhance the compound's binding affinity to target proteins due to its aromatic nature.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiophene rings have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), U-937 (acute monocytic leukemia), and others. The IC₅₀ values reported for these compounds suggest potent activity at sub-micromolar concentrations, indicating their potential as anticancer agents .

CompoundCell LineIC₅₀ (µM)
Compound AMCF-70.48
Compound BU-9370.78
Compound CHCT-1161.54

Mechanistic Insights

Flow cytometry assays have revealed that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways. For example, studies have shown that the presence of electron-withdrawing groups enhances the biological potency of similar sulfonamide derivatives by promoting apoptosis through mitochondrial injury and DNA synthesis inhibition .

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of various sulfonamide derivatives on MCF-7 and U-937 cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC₅₀ values significantly lower than conventional chemotherapeutics like doxorubicin .
  • Apoptosis Induction : Research demonstrated that certain derivatives could effectively trigger apoptosis in cancer cells by increasing caspase-3 activity, suggesting their potential as lead compounds in anticancer drug development .

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